

A Comparative Spectroscopic Guide to 5-Bromo-2-iodobenzaldehyde and Its Derivatives

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Compound of Interest

Compound Name: 5-Bromo-2-iodobenzaldehyde

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the spectroscopic properties of **5-Bromo-2-iodobenzaldehyde**, its derivatives, and relevant alternative compounds. The information presented is intended to support research and development activities by offering a clear, data-driven analysis of these molecules. This document includes detailed experimental protocols and visual workflows to facilitate understanding and replication of key findings.

Introduction to 5-Bromo-2-iodobenzaldehyde

5-Bromo-2-iodobenzaldehyde is a halogenated aromatic aldehyde that serves as a versatile building block in organic synthesis. Its utility stems from the presence of three distinct functional groups: an aldehyde, a bromine atom, and an iodine atom. This unique combination allows for selective functionalization through various reactions, such as nucleophilic additions to the aldehyde, and cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) at the carbon-halogen bonds. The differential reactivity of the C-Br and C-I bonds further enhances its synthetic potential, making it a valuable precursor in the development of pharmaceuticals and functional materials.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for **5-Bromo-2-iodobenzaldehyde** (predicted), two of its representative derivatives (a Schiff base and an ether), and two alternative benzaldehyde derivatives for comparative analysis.

Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)

Compound	Aldehyde Proton (CHO)	Aromatic Protons	Other Protons	Solvent
5-Bromo-2-iodobenzaldehyde (Predicted)	~10.0	~7.8-8.2 (m)	-	CDCl ₃
N-(5-bromo-2-hydroxybenzylidene)-4-methylaniline	8.59 (s)	6.90-7.61 (m)	2.39 (s, CH ₃), 13.8 (s, OH)	CDCl ₃
5-Bromo-2-methoxybenzaldehyde	10.33 (s)	7.69 (d), 7.63 (dd), 6.91 (d)	3.89 (s, OCH ₃)	CDCl ₃
2-Iodobenzaldehyde	10.13 (s)	7.99 (dd), 7.93 (dd), 7.50 (td), 7.25 (td)	-	CDCl ₃
5-Bromo-2-fluorobenzaldehyde	10.34 (s)	7.82 (dd), 7.74 (ddd), 7.23 (dd)	-	CDCl ₃

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)

Compound	Aldehyde Carbon (CHO)	Aromatic Carbons	Other Carbons	Solvent
5-Bromo-2-iodobenzaldehyde (Predicted)	~191	~95 (C-I), 120-145	-	CDCl ₃
N-(5-bromo-2-hydroxybenzylidene)-4-methylaniline	163.4 (C=N)	110.8, 119.9, 121.5, 130.1, 133.5, 134.8, 137.2, 146.1, 160.2	21.2 (CH ₃)	CDCl ₃
5-Bromo-2-methoxybenzaldehyde	188.9	111.9, 114.2, 128.0, 136.0, 138.1, 159.9	56.5 (OCH ₃)	CDCl ₃
2-Iodobenzaldehyde	195.9	97.0, 128.5, 129.5, 134.1, 139.8, 140.8	-	CDCl ₃
5-Bromo-2-fluorobenzaldehyde	187.6 (d)	117.2 (d), 117.8 (d), 129.1 (d), 136.9 (d), 139.0 (d), 161.8 (d)	-	CDCl ₃

Table 3: Infrared (IR) Spectroscopic Data (Wavenumber in cm⁻¹)

Compound	C=O Stretch	C-H (Aldehyde)	Aromatic C=C	C-X (Halogen)
5-Bromo-2-iodobenzaldehyde (Predicted)	~1700	~2850, ~2750	~1580, ~1470	~1020 (C-Br), ~980 (C-I)
5-Bromo-2-hydroxybenzaldehyde	1655	2860, 2760	1590, 1480	1025 (C-Br)
5-Bromo-2-methoxybenzaldehyde	1685	2840, 2740	1595, 1475	1020 (C-Br)
2-Iodobenzaldehyde	1695	2855, 2755	1585, 1465	985 (C-I)
5-Bromo-2-fluorobenzaldehyde	1690	2865, 2765	1600, 1470	1250 (C-F), 1022 (C-Br)

Table 4: Mass Spectrometry Data (m/z)

Compound	Molecular Ion [M] ⁺	Key Fragmentation Peaks
5-Bromo-2-iodobenzaldehyde	310, 312 (due to Br isotopes)	281/283 ([M-CHO] ⁺), 183 ([M-I] ⁺), 155/157 ([M-I-CO] ⁺)
5-Bromo-2-hydroxybenzaldehyde	200, 202 (due to Br isotopes)	171/173 ([M-CHO] ⁺), 121 ([M-Br] ⁺)
5-Bromo-2-methoxybenzaldehyde	214, 216 (due to Br isotopes)	199/201 ([M-CH ₃] ⁺), 185/187 ([M-CHO] ⁺), 135 ([M-Br] ⁺)
2-Iodobenzaldehyde	232	203 ([M-CHO] ⁺), 105 ([M-I] ⁺)
5-Bromo-2-fluorobenzaldehyde	202, 204 (due to Br isotopes)	173/175 ([M-CHO] ⁺), 123 ([M-Br] ⁺)

Experimental Protocols

Detailed methodologies for the synthesis and spectroscopic analysis are provided below.

Synthesis of 5-Bromo-2-iodobenzaldehyde

This protocol describes the synthesis of **5-Bromo-2-iodobenzaldehyde** from (5-bromo-2-iodophenyl)methanol.

Materials:

- (5-bromo-2-iodophenyl)methanol
- Oxalyl chloride
- Dimethyl sulfoxide (DMSO)
- Dichloromethane (DCM)
- Triethylamine
- Water

Procedure:

- A solution of oxalyl chloride (1.6 equivalents) in DCM is cooled to -70°C .
- DMSO (2.4 equivalents) in DCM is added to the cooled solution, maintaining the temperature between -65°C and -70°C .
- The reaction mixture is stirred for 10 minutes under a nitrogen atmosphere at -70°C .
- A solution of (5-bromo-2-iodophenyl)methanol (1.0 equivalent) in DCM is then added.
- The reaction mixture is stirred at -65°C for 15 minutes.
- Triethylamine (5.0 equivalents) is added, and the mixture is allowed to warm to -10°C and stirred for 1 hour.

- Water is added, and the reaction mixture is allowed to warm to room temperature.
- The organic layer is separated and evaporated to yield **5-bromo-2-iodobenzaldehyde** as a white solid.^[1]

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ^1H and ^{13}C NMR spectra are recorded on a 400 or 500 MHz spectrometer.
- Samples are dissolved in deuterated chloroform (CDCl_3) or dimethyl sulfoxide (DMSO-d_6).
- Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy:

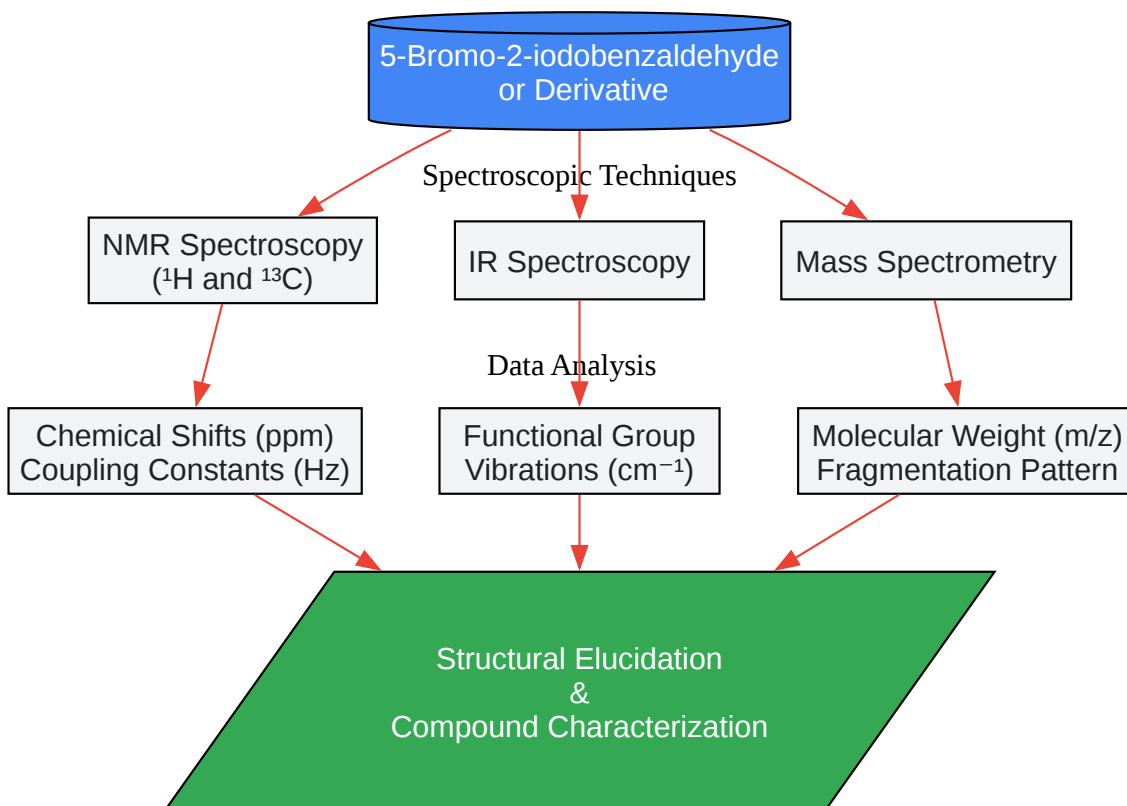
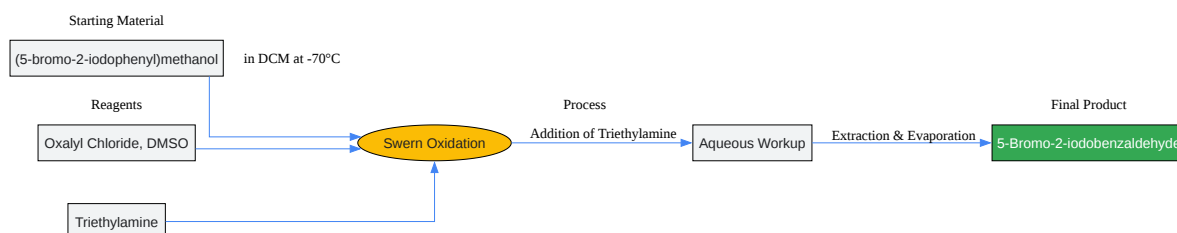
- IR spectra are recorded on an FT-IR spectrometer.
- Solid samples are analyzed as KBr pellets or using an Attenuated Total Reflectance (ATR) accessory.
- Liquid samples are analyzed as thin films between NaCl or KBr plates.
- Spectra are typically recorded in the range of $4000\text{--}400\text{ cm}^{-1}$.

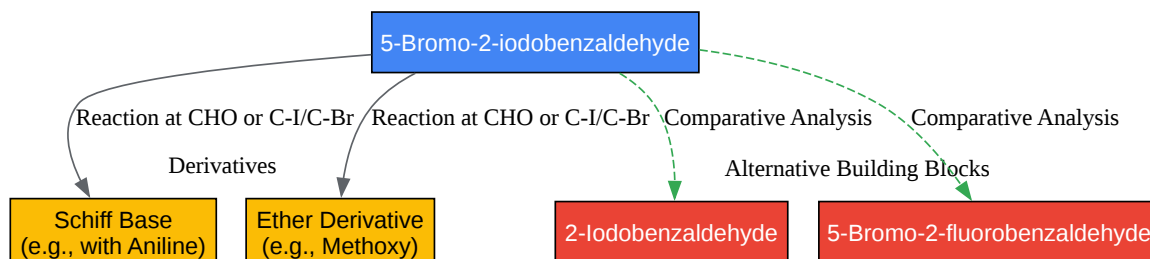
Mass Spectrometry (MS):

- Mass spectra are obtained using an electron ionization (EI) or electrospray ionization (ESI) mass spectrometer.
- The molecular ion peak ($[\text{M}]^+$) and major fragmentation patterns are analyzed.

Visualizing Workflows and Relationships

The following diagrams, generated using the DOT language, illustrate key processes and relationships relevant to the analysis of **5-Bromo-2-iodobenzaldehyde** and its derivatives.





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References

- 1. [spectrabase.com](https://www.benchchem.com) [spectrabase.com]
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